molecular formula C20H23N3OS B2854211 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide CAS No. 477493-80-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide

Cat. No.: B2854211
CAS No.: 477493-80-4
M. Wt: 353.48
InChI Key: ZHHLBIYUTRPRSL-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a benzamide derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a cyano group at the 3-position and a 4-(diethylamino)benzamide moiety.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-23(4-2)15-11-9-14(10-12-15)19(24)22-20-17(13-21)16-7-5-6-8-18(16)25-20/h9-12H,3-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHLBIYUTRPRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C23_{23}H24_{24}N4_{4}OS2_{2}
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

This compound features a benzothiophene core with a cyano group and a diethylamino substituent, which are crucial for its biological activity.

Recent studies have identified this compound as a selective inhibitor of the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. The compound exhibits potent inhibitory effects with IC50_{50} values of approximately 398 nM against these targets .

Binding Affinity

The unique binding mode of this compound has been elucidated through X-ray crystallography, demonstrating that the cyano group interacts with the hinge region of the ATP-binding site in JNK3. This interaction is critical for its selectivity over other MAPK family members such as JNK1 and p38α .

Biological Activity

The biological activities of this compound are summarized in the following table:

Biological Activity Effect Reference
JNK InhibitionPotent inhibition of JNK2 and JNK3
SelectivityHigh selectivity against JNK1 and p38α
Potential Anti-inflammatoryModulation of inflammatory pathways
Neuroprotective EffectsInvolvement in neuronal differentiation

Case Studies and Research Findings

  • JNK Inhibition Study :
    A study published in PubMed demonstrated that compounds similar to this compound showed significant inhibition of JNK pathways involved in neuronal apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Neuroprotection :
    Another investigation highlighted the role of this compound in protecting neuronal cells from apoptosis induced by oxidative stress. The modulation of JNK signaling pathways was identified as a key mechanism underlying these protective effects .
  • Inflammation Modulation :
    Research indicates that this compound may also play a role in modulating inflammatory responses through its action on JNK pathways, which are known to be activated during inflammatory processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

The benzamide scaffold allows for diverse substitutions, significantly altering molecular properties. Key analogs include:

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-(diethylamino) C₂₁H₂₄N₃OS 376.50 Electron-donating diethylamino group; may enhance solubility and receptor binding.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide 4-(propan-2-yloxy) C₁₉H₂₀N₂O₂S 340.44 Bulky isopropoxy group; potential lipophilicity increase.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide 4-(dibutylsulfamoyl) C₂₄H₃₁N₃O₃S₂ 481.64 Sulfonamide group; possible protease inhibition activity.
4-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(diethylsulfamoyl)benzamide 4-bromo, 3-(diethylsulfamoyl) C₂₀H₂₂BrN₃O₃S₂ 496.44 Halogen and sulfonamide; potential for covalent binding or enhanced stability.

Key Observations :

  • Electron-Donating Groups (e.g., diethylamino): Likely improve solubility in polar solvents and modulate pharmacokinetics .
  • Bulky Substituents (e.g., isopropoxy) : May reduce metabolic degradation but increase steric hindrance in target binding .
  • Sulfonamide Groups: Known for targeting enzymes (e.g., carbonic anhydrase, ACE2) via hydrogen-bonding interactions .
Core Modifications in Tetrahydrobenzothiophene Derivatives

Variations in the tetrahydrobenzothiophene core influence conformational stability and intermolecular interactions:

  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Features a benzoyl group instead of cyano. The crystal structure (P2₁/c space group) reveals a planar benzothiophene ring with intramolecular N–H···O hydrogen bonding, enhancing rigidity .
  • N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Incorporates a methyl group on the tetrahydrobenzothiophene and a benzodioxine carboxamide. The methyl group may improve metabolic stability, while the benzodioxine enhances π-π stacking .

Crystallographic Insights :

  • The target compound’s analogs exhibit intramolecular hydrogen bonds (e.g., N–H···O) and π-π interactions, critical for maintaining structural integrity and influencing packing efficiency in solid states .

Q & A

Basic: What are the recommended synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylamino)benzamide, and what critical parameters influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydrobenzothiophene core. Key steps include:

  • Cyano-group introduction : Reacting the thiophene precursor with cyanating agents (e.g., CuCN or KCN) under inert conditions.
  • Amidation : Coupling the 4-(diethylamino)benzoyl chloride to the cyano-substituted intermediate using coupling agents like EDCI or HOBt in anhydrous DMF.
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for amidation .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Temperature control : Exothermic reactions (e.g., acyl chloride formation) require slow addition and cooling to prevent side reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the diethylamino group (δ ~3.4 ppm for N-CH₂CH₃) and tetrahydrobenzothiophene backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 368.1325 for C₂₁H₂₅N₃OS) .
  • Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages within ±0.3% of theoretical values) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized for introducing the diethylamino group during synthesis?

Methodological Answer:
The diethylamino group’s incorporation requires precise control:

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC·HCl with DMAP catalysis to enhance benzamide bond formation efficiency .
  • pH modulation : Maintain a mildly basic environment (pH 8–9) using triethylamine or K₂CO₃ to deprotonate the amine without hydrolyzing the acyl chloride .
  • Temperature : Reactions performed at 0–5°C minimize side reactions (e.g., over-alkylation), followed by gradual warming to room temperature .
  • Solvent drying : Anhydrous THF or DMF prevents moisture-induced degradation of intermediates .

Advanced: How should researchers address contradictory solubility data reported for this compound in different studies?

Methodological Answer:
Contradictions often arise from:

  • Solvent polarity : Test solubility systematically in graded solvents (e.g., DMSO, ethanol, hexane) using the shake-flask method. Note that polar aprotic solvents (DMSO) may show higher solubility due to hydrogen bonding with the cyano group .
  • Crystallinity : Amorphous vs. crystalline forms impact solubility. Use X-ray diffraction (XRD) to characterize polymorphs and correlate with dissolution profiles .
  • pH-dependent solubility : Protonation of the diethylamino group in acidic buffers (pH < 4) increases aqueous solubility. Conduct pH-solubility profiling .

Advanced: What experimental designs are recommended for evaluating the compound’s biological activity in disease models?

Methodological Answer:

  • Molecular docking : Prioritize targets (e.g., kinases, GPCRs) using AutoDock Vina with the compound’s 3D structure (DFT-optimized geometry) to predict binding affinities .
  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative strains .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., p-ERK levels) .

Advanced: How can computational methods (e.g., DFT, molecular dynamics) elucidate this compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories .
  • Degradation pathways : Use QSPR models to predict hydrolytic or oxidative degradation products under physiological conditions .

Advanced: What strategies are critical for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Reactor design : Use continuous-flow reactors for exothermic steps (e.g., amidation) to improve heat transfer and reduce batch variability .
  • Quality by Design (QbD) : Perform DOE (Design of Experiments) to identify critical process parameters (CPPs) like mixing speed, temperature gradients, and reagent stoichiometry .

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